molecular formula C12H18Cl2NO2+ B11710672 3-(2,4-dichlorophenoxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium

3-(2,4-dichlorophenoxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium

Cat. No.: B11710672
M. Wt: 279.18 g/mol
InChI Key: IJEDRNYHHZRYNH-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenoxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a hydroxy group, and a trimethylammonium group. Its chemical properties make it a valuable tool in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenoxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and 3-chloro-2-hydroxypropyltrimethylammonium chloride.

    Reaction: The 2,4-dichlorophenol is reacted with 3-chloro-2-hydroxypropyltrimethylammonium chloride in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenoxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The dichlorophenoxy group can be reduced to form a phenol derivative.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2,4-dichlorophenoxy)-2-oxo-N,N,N-trimethylpropan-1-aminium.

    Reduction: Formation of this compound phenol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4-dichlorophenoxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt plant growth.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenoxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.

    Pathways Involved: It affects pathways related to cell growth and division, leading to its use in herbicides and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.

    Mecoprop: A phenoxy herbicide with a similar structure but different substituents.

Uniqueness

3-(2,4-dichlorophenoxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium is unique due to its combination of a dichlorophenoxy group, a hydroxy group, and a trimethylammonium group, which imparts distinct chemical properties and biological activities. This uniqueness makes it valuable in various applications, from herbicides to potential therapeutic agents.

Properties

Molecular Formula

C12H18Cl2NO2+

Molecular Weight

279.18 g/mol

IUPAC Name

[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-trimethylazanium

InChI

InChI=1S/C12H18Cl2NO2/c1-15(2,3)7-10(16)8-17-12-5-4-9(13)6-11(12)14/h4-6,10,16H,7-8H2,1-3H3/q+1

InChI Key

IJEDRNYHHZRYNH-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(COC1=C(C=C(C=C1)Cl)Cl)O

Origin of Product

United States

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